molecular formula C16H15NO2 B8687371 3-[4-(Dimethylamino)phenyl]-2-benzofuran-1(3H)-one CAS No. 62633-13-0

3-[4-(Dimethylamino)phenyl]-2-benzofuran-1(3H)-one

Cat. No.: B8687371
CAS No.: 62633-13-0
M. Wt: 253.29 g/mol
InChI Key: XBGHDTRESKVJLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(Dimethylamino)phenyl]-2-benzofuran-1(3H)-one is a useful research compound. Its molecular formula is C16H15NO2 and its molecular weight is 253.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

62633-13-0

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

3-[4-(dimethylamino)phenyl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C16H15NO2/c1-17(2)12-9-7-11(8-10-12)15-13-5-3-4-6-14(13)16(18)19-15/h3-10,15H,1-2H3

InChI Key

XBGHDTRESKVJLM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1.28 g of N,N,N',N'-tetramethylethylene-diamine in 25 ml of tetrahydrofuran was added 10.5 ml of 1.05 M cyclohexane solution of sec-butyl lithium under a nitrogen gas atmosphere, and a solution of 1.77 g of N,N-diethylbenzamide in 15 ml of tetrahydrofuran was added to the solution at -78° C. After stirring for 10 minutes at -78° C., a solution of 2.24 g of 4-dimethylaminobenzaldehyde in 10 ml of tetrahydrofuran was added to the mixture. After stirring at -78° C. for 1.5 hours, the temperature was gradually elevated to 5° C. and the reaction mixture was concentrated under reduced pressure. To the residue were added 50 ml of water and 50 ml of ethyl ether, and pH of the mixture was adjusted to 0.5 with 4N-hydrochloric acid. After shaking, the organic layer was discarded and 50 ml of methylene chloride was added to the aqueous layer. The pH was adjusted to 12 with 10N-sodium hydroxide solution. After shaking, the aqueous layer was discarded and the organic layer was washed with saturated aqueous sodium chloride solution. After drying over anhydrous sodium sulfate, the organic layer was concentrated under reduced pressure. The crude product obtained was subjested to silica gel column chromatography (eluting solvent, ethyl acetate:hexane:triethylamine=50:50:5). A fraction eluted secondly was concentrated under reduced pressure and the concentrate was tritylated with methyl alcohol to give 0.54 g of 3-(4-dimethylaminophenyl)-1,3-dihydro-isobenzofuran-1-one (Compound A).
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10.5 mL
Type
solvent
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
2.24 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

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